molecular formula C20H26N10O13P2 B13739954 5'-O-phosphonoadenylyl-(3'->5')-adenosine

5'-O-phosphonoadenylyl-(3'->5')-adenosine

Cat. No.: B13739954
M. Wt: 676.4 g/mol
InChI Key: GTUJJVSZIHQLHA-XPWFQUROSA-N
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Description

5’-O-phosphonoadenylyl-(3’->5’)-adenosine is a compound that plays a significant role in various biochemical processes. It is a type of nucleotide analogue that is often used in scientific research to study the mechanisms of nucleic acid interactions and protein synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-phosphonoadenylyl-(3’->5’)-adenosine typically involves the phosphorylation of adenosine derivatives. One common method includes the use of phosphoramidite chemistry, where adenosine is reacted with a phosphoramidite reagent under anhydrous conditions to form the desired phosphonate linkage .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using automated synthesizers. These machines can precisely control the reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5’-O-phosphonoadenylyl-(3’->5’)-adenosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine phosphates, while substitution reactions can produce various adenosine derivatives .

Scientific Research Applications

5’-O-phosphonoadenylyl-(3’->5’)-adenosine is widely used in scientific research due to its ability to mimic natural nucleotides. Some of its applications include:

Mechanism of Action

The mechanism of action of 5’-O-phosphonoadenylyl-(3’->5’)-adenosine involves its incorporation into nucleic acids, where it can interfere with normal nucleotide interactions. This compound can act as a chain terminator in DNA and RNA synthesis, thereby inhibiting the replication of viruses and cancer cells. The molecular targets include DNA and RNA polymerases, as well as various nucleases involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-phosphonoadenylyl-(3’->5’)-adenosine is unique due to its specific adenosine base, which allows it to selectively interact with adenosine-specific enzymes and receptors. This specificity makes it a valuable tool in studying adenosine-related biochemical pathways and developing targeted therapies.

Properties

Molecular Formula

C20H26N10O13P2

Molecular Weight

676.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C20H26N10O13P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)11(31)7(41-19)1-40-45(37,38)43-14-8(2-39-44(34,35)36)42-20(13(14)33)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-33H,1-2H2,(H,37,38)(H2,21,23,25)(H2,22,24,26)(H2,34,35,36)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1

InChI Key

GTUJJVSZIHQLHA-XPWFQUROSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)COP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)COP(=O)(O)O)O)O)N

Origin of Product

United States

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